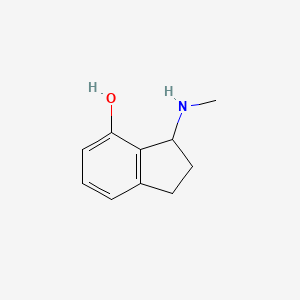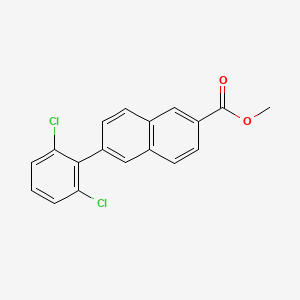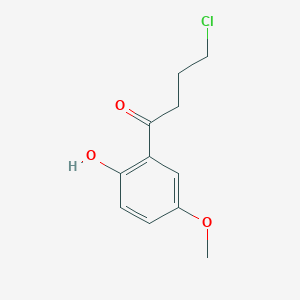
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one is an organic compound with a molecular formula of C11H13ClO3. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a butanone chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a phenolic compound with a butanone derivative under specific conditions. The reaction typically requires the presence of a chlorinating agent to introduce the chloro group into the molecule. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one can be compared with similar compounds such as:
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a shorter carbon chain but shares similar functional groups.
4-Chloro-1-(2-methoxyphenyl)butan-1-one: This compound lacks the hydroxy group but has a similar overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C11H13ClO3 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
4-chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-15-8-4-5-11(14)9(7-8)10(13)3-2-6-12/h4-5,7,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
QHBDJBHTKUFLRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




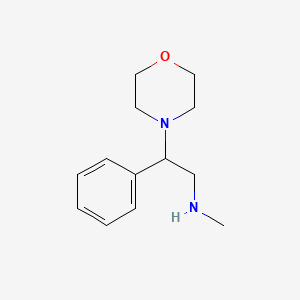

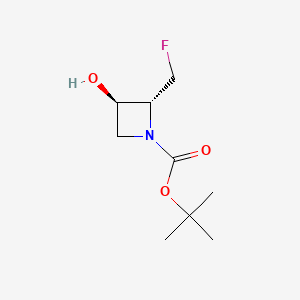
![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
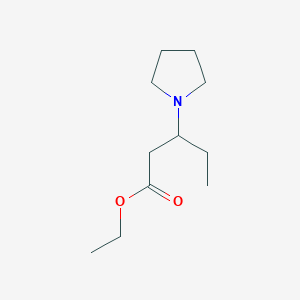

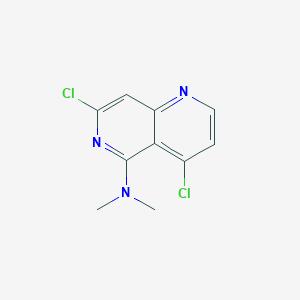
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
